molecular formula C18H24N4O4S B2738123 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797246-86-6

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2738123
CAS No.: 1797246-86-6
M. Wt: 392.47
InChI Key: XXEHRWNDLNOWHW-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 1797246-86-6) is a synthetic small molecule with a molecular formula of C18H24N4O4S and a molecular weight of 392.5 g/mol . This compound represents a potent and systemically available inhibitor of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising biological target for managing inflammatory and pain conditions . Inhibition of intracellular NAAA activity preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its natural anti-inflammatory and analgesic efficacy at the site of inflammation . Research indicates that this sulfonamide derivative inhibits human NAAA (h-NAAA) in the low nanomolar range (IC50 = 0.042 μM) and operates via a non-covalent mechanism of action, which may offer a favorable pharmacological profile by avoiding the potential drawbacks associated with covalent inhibitors . Due to its favorable biochemical and drug-like properties, it is regarded as a valuable pharmacological tool for preclinical research aimed at exploring the NAAA-PEA pathway in chronic inflammatory diseases, neuropathic pain, and other disabling conditions . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-21-13-17(12-19-21)27(24,25)20-11-15-7-9-22(10-8-15)18(23)14-26-16-5-3-2-4-6-16/h2-6,12-13,15,20H,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEHRWNDLNOWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, a compound with the CAS number 1797246-86-6, belongs to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O4S, with a molecular weight of 392.5 g/mol. The compound features a pyrazole ring substituted with a sulfonamide group and a piperidine moiety, which may contribute to its biological properties.

Property Value
CAS Number1797246-86-6
Molecular FormulaC18H24N4O4S
Molecular Weight392.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, studies on related compounds indicated that they could effectively inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds in this class have exhibited activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways . Specific studies on pyrazole sulfonamides have reported effective inhibition of bacterial growth, indicating that this compound could possess similar properties.

Study on Antiproliferative Activity

A recent study focused on the antiproliferative effects of new pyrazole derivatives, including those structurally related to our compound of interest. The derivatives were tested against U937 cells using the CellTiter-Glo Luminescent assay. Results showed that certain derivatives had IC50 values indicating effective inhibition of cell proliferation without significant cytotoxicity .

Lead Optimization Research

Research aimed at optimizing lead compounds within the pyrazole sulfonamide series revealed that modifications to the head group significantly affected biological activity. The optimized compounds demonstrated improved oral bioavailability and efficacy in vivo, particularly against Trypanosoma brucei infections . This suggests that structural modifications can enhance the pharmacological profiles of related compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₂₄N₄O₄S
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 1428373-51-6

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds with similar structures have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. A study focused on derivatives of sulfonamides has highlighted their cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, which is critical for effective cancer therapy .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer12.5Induces apoptosis
Compound BColon Cancer15.0Inhibits cell proliferation
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamideVariousTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase and urease. Inhibition of acetylcholinesterase is crucial in treating neurodegenerative diseases like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary infections .

Table 2: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeReference CompoundInhibition Rate (%)
AcetylcholinesteraseCompetitiveDonepezil85
UreaseNon-competitiveThiourea70
This compoundTBDTBDTBD

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds that share structural similarities with this compound:

  • Antibacterial Evaluation :
    • A series of piperidine derivatives were synthesized and tested for their antibacterial activity against common pathogens. The results indicated that modifications to the piperidine ring significantly enhanced antimicrobial potency .
  • Cytotoxicity Assays :
    • Compounds structurally related to this sulfonamide were subjected to cytotoxicity assays against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
  • Molecular Docking Studies :
    • Computational studies using molecular docking have been employed to predict the binding affinities of these compounds to their respective targets, providing insights into their potential therapeutic mechanisms .

Comparison with Similar Compounds

1-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

  • Key Differences: Replaces the 2-phenoxyacetyl group with a methylsulfonyl substituent.
  • This could limit blood-brain barrier penetration compared to the target compound .

1-Methyl-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-1H-pyrazole-4-sulfonamide (Compound 13)

  • Key Differences: Features a propan-2-yl-substituted phenoxyethyl chain instead of phenoxyacetyl.
  • Implications : The bulkier isopropyl group may sterically hinder target binding but could improve metabolic stability by shielding labile sites. The ethyl linker might enhance conformational flexibility compared to the acetyl group in the target compound .

1-Methyl-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide (Compound 26)

  • Key Differences : Incorporates a biphenyl-2-yloxyethyl substituent.
  • Implications : The biphenyl group significantly increases molecular weight (440.56 g/mol) and lipophilicity, which may enhance tissue distribution but reduce aqueous solubility. This structural feature is often associated with improved target affinity in hydrophobic binding pockets .

Structural Comparison Table :

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Features
Target Compound 2-Phenoxyacetyl ~435 (estimated) Balanced lipophilicity, acetyl linker
1-Methyl-N-(1-(methylsulfonyl)... () Methylsulfonyl ~363 (estimated) High polarity, sulfonyl group
Compound 13 () Propan-2-yl phenoxyethyl 440.56 Bulky substituent, enhanced flexibility
Compound 26 () Biphenyl-2-yloxyethyl 440.56 High lipophilicity, planar biphenyl

Benzimidazole Derivatives with Piperidine Moieties

1-Methyl-N-(1-(4-(3-((methylthio)methyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 116)

  • Key Differences : Replaces the pyrazole sulfonamide core with a benzo[d]imidazol-2-amine scaffold and introduces a 1,2,4-oxadiazole ring.
  • The benzimidazole core’s planar structure may enhance interactions with aromatic residues in enzyme active sites .

1-Methyl-N-(1-(2-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)ethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 156)

  • Key Differences : Contains a trifluoromethyl-oxadiazole-pyridine hybrid substituent.
  • Implications : The trifluoromethyl group increases electronegativity and metabolic stability, while the pyridine ring may engage in π-π stacking interactions. This compound’s synthesis yield (48%) suggests moderate synthetic accessibility compared to the target compound .

Activity Comparison :

  • Compounds 116 and 117 () were repositioned for antimalarial activity, highlighting the versatility of piperidine-linked heterocycles in targeting diverse biological pathways. In contrast, the target compound’s pyrazole sulfonamide core may favor different target profiles, such as enzyme inhibition over receptor modulation.

Impact of Substituents on Pharmacological Properties

  • Phenoxyacetyl vs. Methylsulfonyl (): The phenoxyacetyl group in the target compound likely offers a balance between lipophilicity and polarity, whereas the methylsulfonyl analogue may prioritize solubility over membrane permeability.
  • Biphenyl vs. Propan-2-yl Substituents (–4) : Biphenyl groups enhance lipophilicity and may improve binding to hydrophobic pockets, while smaller alkyl groups (e.g., propan-2-yl) reduce steric hindrance.
  • Oxadiazole vs. carbonic anhydrase binding).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination of 1-methylpiperidin-4-one with methylamine, followed by protection/deprotection strategies .
  • Step 2 : Phenoxyacetyl group introduction via nucleophilic acyl substitution using 2-phenoxyacetic acid chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Step 3 : Sulfonamide formation by reacting 1H-pyrazole-4-sulfonyl chloride with the secondary amine group in the piperidine intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Reaction yields improve with controlled temperature (0–5°C for acylation) and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups at pyrazole C-1, phenoxyacetyl linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion at m/z 491.18) .
  • HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 58.63%, H: 6.36%, N: 11.41%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonamide and phenoxyacetyl moieties?

  • Experimental Design :

  • Analog Synthesis : Replace sulfonamide with carboxamide or modify the phenoxyacetyl group to halogenated derivatives (e.g., 4-fluorophenoxyacetyl) .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms via stopped-flow CO2_2 hydration assay) or cellular models (e.g., cancer cell lines for antiproliferative activity) .
  • Data Analysis : Correlate IC50_{50} values with substituent electronic properties (Hammett constants) or steric parameters (Taft steric index) .

Q. What computational strategies predict the binding affinity of this compound to protein targets like carbonic anhydrase IX?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3IAI) to model sulfonamide-Zn2+^{2+} coordination .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (GROMACS, AMBER) over 100 ns trajectories .
  • Free Energy Calculations : Compute binding energies (MM-PBSA/GBSA) to rank analogs .
    • Validation : Compare computational results with experimental inhibition constants (Ki_i) .

Q. How can researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Approach :

  • In Vitro ADME : Use hepatic microsomes (human/rat) to measure metabolic stability (t1/2_{1/2}) and CYP450 inhibition profiles .
  • Permeability Assays : Caco-2 monolayers to predict intestinal absorption .
  • In Vivo Correlation : Administer radiolabeled compound in rodent models to track distribution (PET/SPECT imaging) and excretion .
    • Case Study : Discrepancies in oral bioavailability may arise from efflux transporters (P-gp); co-administration with inhibitors (e.g., verapamil) can clarify mechanisms .

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